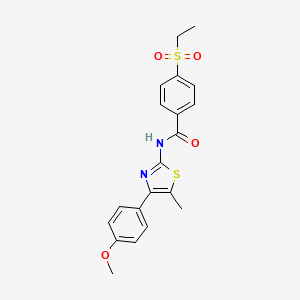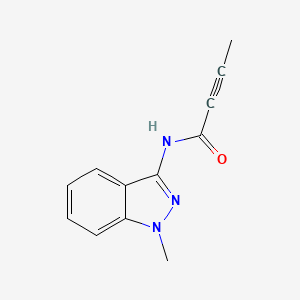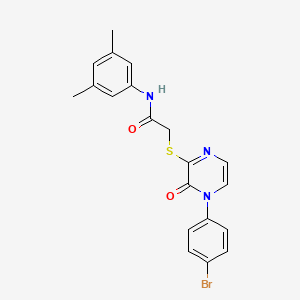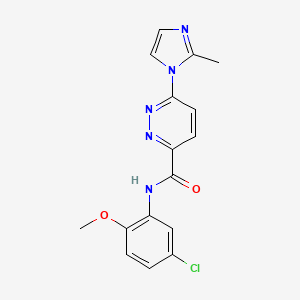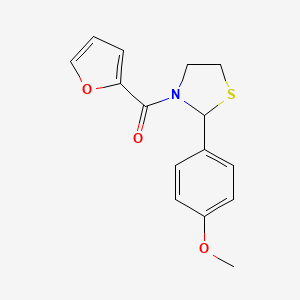
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone” is a compound that belongs to a class of molecules known as furan-2-yl (phenyl)methanone derivatives . These compounds have been synthesized and their structures were established on the basis of 1 H-NMR, 13 C-NMR and mass spectral data .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, the synthesis of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones involved a three-step process . The first step involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involved cyclization into 4-thiazolidinedione using thioglycolic acid .作用机制
The mechanism of action of Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation. By activating PPARγ, this compound can modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound can also induce apoptosis in cancer cells by activating caspase-dependent pathways. In addition, this compound can improve insulin sensitivity and glucose uptake in adipocytes, which makes it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, this compound can be toxic at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for research on Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the mechanism of action of this compound. This could involve the use of techniques such as molecular modeling and structural biology to determine the binding sites of this compound on PPARγ. Finally, there is also interest in exploring the potential of this compound as a tool for studying the role of PPARγ in various physiological processes. This could involve the use of this compound in animal models to investigate the effects of PPARγ activation on metabolism, inflammation, and other processes.
合成方法
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can be synthesized through a multi-step process, which involves the reaction of furan-2-carbaldehyde with 4-methoxybenzylamine to form a Schiff base intermediate. The Schiff base is then reacted with thiazolidin-3-one in the presence of a catalyst to yield this compound. The purity of the final product can be improved through recrystallization and column chromatography.
科学研究应用
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. In addition, this compound has been found to exhibit neuroprotective effects and to modulate the immune system. These properties make this compound a promising candidate for the development of new drugs for various diseases.
属性
IUPAC Name |
furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMYURIIOKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

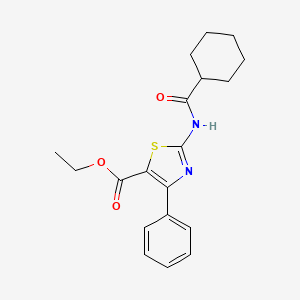
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)

![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
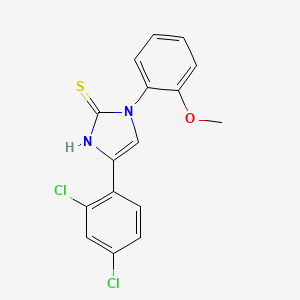
![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)
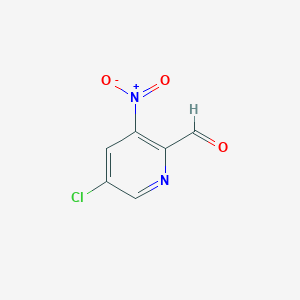
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
